molecular formula C12H6Cl2F3NOS B4278726 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B4278726
M. Wt: 340.1 g/mol
InChI Key: YKHYJEVHEXYLSJ-UHFFFAOYSA-N
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Description

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of chlorine, trifluoromethyl, and thiophene groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple pathways, contributing to its broad-spectrum activity .

Comparison with Similar Compounds

Similar Compounds

    Fluazinam: A fungicide with a similar structure but different functional groups.

    2-chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine groups but lacks the thiophene ring.

    N-[2-chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide: Contains similar aromatic and trifluoromethyl groups.

Uniqueness

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .

Properties

IUPAC Name

5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3NOS/c13-7-2-1-6(12(15,16)17)5-8(7)18-11(19)9-3-4-10(14)20-9/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHYJEVHEXYLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=C(S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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